2-(2-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide
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Overview
Description
2-(2-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C16H16ClNO4 and its molecular weight is 321.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.0767857 g/mol and the complexity rating of the compound is 355. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential Pesticides
Research on derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, closely related to 2-(2-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide, has shown promising applications as potential pesticides. New diffraction data for these compounds, characterized by X-ray powder diffraction, indicate their utility in developing effective pest control solutions (Olszewska, Tarasiuk, & Pikus, 2009).
Structural Analysis and Supramolecular Assembly
Studies on the crystal structures of chlorophenyl acetamide derivatives have provided insights into their molecular geometries and interactions. For instance, the analysis of C–H···O and C–H···X (X = Cl/Br) hydrogen bonds in N-(2-chlorophenyl) acetamide has revealed patterns that contribute to the formation of three-dimensional architectures. This has implications for designing materials with specific structural properties (Hazra et al., 2014).
Antiviral and Antiapoptotic Effects
A novel anilidoquinoline derivative, 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, has shown significant antiviral and antiapoptotic effects in vitro. This compound demonstrated a decrease in viral load and an increase in survival in mice infected with Japanese encephalitis virus, suggesting its potential as a therapeutic agent (Ghosh et al., 2008).
Herbicide Action and Safety
The chloroacetamides, including compounds similar to this compound, have been identified as selective pre-emergent or early post-emergent herbicides. Their mode of action involves the inhibition of fatty acid synthesis in various plants, which is crucial for controlling annual grasses and broad-leaved weeds (Weisshaar & Böger, 1989).
Photovoltaic Efficiency and Anticancer Activity
Further research on benzothiazolinone acetamide analogs has explored their potential in photovoltaic applications and as anticancer drugs. These compounds exhibit good light-harvesting efficiency and have shown promise in molecular docking studies targeting specific cancer-related receptors, highlighting their versatility in both energy and health sectors (Mary et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
2-(2-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4/c1-20-11-7-8-15(21-2)13(9-11)18-16(19)10-22-14-6-4-3-5-12(14)17/h3-9H,10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQGUYZZRAMKJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)COC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.